molecular formula C11H14ClN B13690362 2-(5-Chloro-2-methylphenyl)pyrrolidine

2-(5-Chloro-2-methylphenyl)pyrrolidine

Cat. No.: B13690362
M. Wt: 195.69 g/mol
InChI Key: ARPWBKOKIIWUJK-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a 5-chloro-2-methylphenyl substituent attached to the pyrrolidine heterocycle. Pyrrolidine, a five-membered saturated nitrogen-containing ring, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The 5-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing characteristics, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

ARPWBKOKIIWUJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2CCCN2

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine Derivatives with Aryl Substituents

a) 1-(1-Phenylcyclohexyl)pyrrolidine
  • Structure : Features a phenylcyclohexyl group attached to pyrrolidine.
  • Properties : Demonstrated central nervous system (CNS) activity in primate models, including self-administration and discriminative stimulus effects .
b) 3-((5-Isopropyl-2-methylphenoxy)methyl)pyrrolidine hydrochloride
  • Structure: Contains a phenoxymethyl group with isopropyl and methyl substituents.
  • Properties : The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .
  • Comparison: The phenoxy linker and isopropyl group introduce distinct spatial and electronic properties compared to the direct phenyl attachment in 2-(5-chloro-2-methylphenyl)pyrrolidine.

Chlorinated Pyridine and Phenyl Derivatives

a) 2-Amino-5-chloropyridine
  • Structure: A pyridine ring with amino and chloro substituents.
  • Properties : Melting point: 133–136°C; used as an intermediate in drug synthesis (e.g., zopiclone) .
  • Comparison: The pyridine ring confers aromaticity and hydrogen-bonding capacity (via the amino group), which are absent in the target compound. This difference likely impacts solubility and metabolic stability.
b) 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
  • Structure : Complex pyridine-phenyl hybrids with chloro, methyl, nitro, or bromo substituents.
  • Properties :
    • Melting points: 268–287°C (higher than chloropyridine derivatives due to extended conjugation and intermolecular forces).
    • Molecular weights: 466–545 (significantly larger than this compound’s 195.69 g/mol) .
  • Comparison: The amino and pyridine groups in these compounds enable hydrogen bonding and π-π stacking, which are less prominent in the simpler pyrrolidine-based target molecule.

Piperidine-Based Analogs

4-Phenyl-4-piperidinocyclohexanol
  • Structure: A piperidine ring fused with cyclohexanol and phenyl groups.
  • Properties : Studied for self-administration and acute toxicity in animal models, suggesting opioid-like activity .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reported Bioactivity
This compound C₁₁H₁₄ClN 195.69 Not Reported 5-Cl, 2-CH₃ on phenyl Not Reported
2-Amino-5-chloropyridine C₅H₅ClN₂ 128.56 133–136 5-Cl, 2-NH₂ on pyridine Drug intermediate
1-(1-Phenylcyclohexyl)pyrrolidine C₁₆H₂₃N 229.36 Not Reported Phenylcyclohexyl CNS activity in primates
4-Phenyl-4-piperidinocyclohexanol C₁₇H₂₅NO 259.39 Not Reported Piperidine, cyclohexanol Opioid-like effects

Research Findings and Implications

  • Synthetic Routes : Chlorinated aryl-pyrrolidine derivatives are often synthesized via nucleophilic substitution or cross-coupling reactions, as seen in chloropyridine production (e.g., α-pyridone ammoniation ).
  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: The 5-chloro substituent in the target compound may enhance electrophilic reactivity and metabolic resistance compared to non-halogenated analogs.
  • Pharmacological Potential: While direct data on this compound are lacking, structural analogs like 1-(1-phenylcyclohexyl)pyrrolidine demonstrate CNS activity, suggesting possible neuropharmacological applications for the target compound .

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